3-Pentadecylcatechol

Description

Contextual Significance within Natural Products Chemistry and Chemical Biology

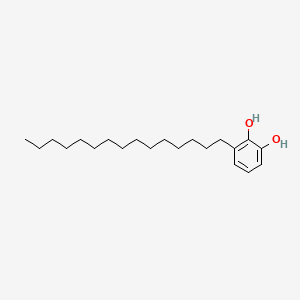

3-Pentadecylcatechol (PDC) is a naturally occurring phenolic lipid belonging to the urushiol (B600771) family of compounds. chemicalbook.comresearchgate.net These compounds are characterized by a catechol (1,2-dihydroxybenzene) ring substituted with a long alkyl chain. researchgate.net In the case of this compound, this is a 15-carbon saturated alkyl chain at the 3-position of the catechol ring. chemicalbook.comnih.gov

The significance of this compound in natural products chemistry stems from its presence in various plant species, most notably in the Anacardiaceae family, which includes poison ivy, poison oak, and the lacquer tree (Rhus verniciflua). chemicalbook.comcapes.gov.br It is a major component of urushiol, the allergenic sap responsible for contact dermatitis. chemicalbook.comnih.gov The study of this compound and its unsaturated analogues provides insights into the structure-activity relationships of these potent allergens. nih.gov

In chemical biology, this compound serves as a valuable molecular probe to investigate the biochemical and immunological mechanisms underlying allergic contact dermatitis. nih.govuu.nl Its amphipathic nature, with a hydrophilic catechol head and a hydrophobic alkyl tail, allows it to interact with cell membranes and proteins, initiating an immune response. nih.govoit.edu Researchers utilize this compound and its synthetic derivatives to explore the molecular pathways of haptenation, where small molecules like urushiols bind to proteins to become immunogenic. nih.govuu.nl Furthermore, studies on this compound contribute to the broader understanding of how natural products modulate biological systems, including their antioxidant and antimicrobial properties. capes.gov.brmdpi.com

Historical Overview of Research Trajectories for Alkylcatechols

Research into alkylcatechols, particularly those found in urushiol, has a long history driven by the need to understand and mitigate the severe allergic reactions they cause. Early research focused on the isolation and structural elucidation of the active components from plants like poison ivy and the Japanese lacquer tree. These initial studies identified a mixture of catechols with C15 and C17 alkyl chains, varying in their degree of unsaturation, as the primary culprits. chemicalbook.com

A significant trajectory in the mid-20th century involved the chemical synthesis of various alkylcatechol congeners, including this compound. acs.org This allowed for more controlled studies on the relationship between the alkyl chain structure and allergenic potency. It was determined that the presence and degree of unsaturation in the alkyl side chain significantly influence the severity of the allergic response. nih.gov

More recent research has shifted towards understanding the molecular mechanisms of urushiol-induced contact dermatitis. This includes investigating how these molecules interact with skin proteins to form neoantigens, which are then recognized by the immune system. nih.govuu.nl Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled the precise separation and identification of individual urushiol components, facilitating detailed structure-activity relationship studies. Furthermore, research has expanded to explore other biological activities of alkylcatechols, such as their antioxidant and antimicrobial effects, and their potential applications in materials science, for example, in the formation of natural polymers like lacquer. capes.gov.bracs.orgresearchgate.net

Fundamental Research Questions and Paradigms Related to this compound

The study of this compound is centered around several fundamental research questions that have shaped the investigative paradigms in this field.

A primary question revolves around the mechanism of allergenicity : How does this compound, as a hapten, initiate an immune response? The prevailing paradigm suggests that the catechol moiety is oxidized in the skin to a reactive quinone, which then covalently binds to skin proteins, forming a hapten-protein conjugate. This neoantigen is then recognized by T-cells, leading to the characteristic inflammatory response of contact dermatitis. nih.govuu.nl Research continues to explore the specific proteins targeted and the precise nature of the immune cell activation cascade.

Another key research area is the structure-activity relationship : What is the role of the alkyl chain in modulating biological activity? It is well-established that the length and degree of unsaturation of the alkyl chain are critical determinants of allergenic potential. nih.gov Studies comparing this compound with its unsaturated and longer-chain analogs help to elucidate how the hydrophobic tail influences skin penetration, membrane interaction, and the ultimate immunological outcome. nih.gov

Furthermore, researchers are investigating the biosynthesis of alkylcatechols in plants. Understanding the enzymatic pathways that produce these compounds could open avenues for controlling their production in allergenic plants or for biotechnological applications. rsc.orgsciopen.com The biosynthesis is thought to involve polyketide synthase-like enzymes that extend a fatty acid precursor, which is then cyclized and aromatized to form the alkyl-substituted catechol ring.

Finally, a growing area of interest is the exploration of beneficial biological activities . Beyond its role as an allergen, this compound and related compounds have shown antioxidant and antimicrobial properties. capes.gov.brmdpi.com A fundamental question here is how to separate these desirable activities from the allergenic effects. This has led to the synthesis of non-allergenic derivatives and the investigation of their therapeutic potential. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pentadecylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTMTQZSOJMZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197714 | |

| Record name | 3-Pentadecylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-89-7 | |

| Record name | 3-Pentadecylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentadecylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentadecylcatechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentadecylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URUSHIOL I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M8X101ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence, Biosynthesis, and Isolation Methodologies

Botanical Sources and Phytogeographical Distribution

Primary Plant Genera and Species

3-Pentadecylcatechol is a naturally occurring alkylcatechol that is a primary constituent of the allergenic oily mixture known as urushiol (B600771). google.com This compound and its derivatives are predominantly found in plants belonging to the family Anacardiaceae. The principal genera known to produce significant quantities of this compound and other urushiols are Toxicodendron, Gluta, and Lithraea.

Toxicodendron spp. : This genus is the most well-known source of this compound. It includes several species notorious for causing urushiol-induced contact dermatitis. nih.gov

Poison Ivy (Toxicodendron radicans) : Widespread across North America, it grows as a vine or shrub and is a common cause of allergic reactions. youtube.com Poison ivy primarily contains catechols with a C15 side chain, including this compound. google.com

Poison Oak (Toxicodendron diversilobum and Toxicodendron pubescens) : Western poison oak (T. diversilobum) is found along the Pacific coast of North America, while eastern poison oak (T. pubescens) is located in the southeastern United States. youtube.com While western poison oak urushiol is mainly composed of catechols with C17 side chains, poison ivy and poison sumac contain mostly catechols with C15 sidechains. google.com

Poison Sumac (Toxicodendron vernix) : This species is found in swampy, wooded areas of the eastern United States and is considered one of the most toxic plants in the country. Its urushiol is rich in C15 catechols. nih.gov

Lacquer Tree (Toxicodendron vernicifluum) : Native to East Asia, this tree is the source of lacquerware resin. The sap contains a high concentration of urushiol, which upon polymerization, creates a durable, glossy finish. nih.govusda.gov

Gluta usitata : Commonly known as the Burmese lacquer tree, this species is found in Southeast Asia, particularly in Myanmar and northern Thailand. nih.govaocs.org The sap of Gluta usitata contains urushiol and is traditionally used for lacquering. aocs.org While its primary catechol component is thitsiol, it also contains urushiol congeners, including those with a pentadecyl side chain. nih.govusda.gov

Lithraea caustica : Known as "Litre," this evergreen tree is native to central Chile. researchgate.net It is a significant source of allergenic catechols, including 3-(pentadec-10-enyl)catechol (B1236896) and this compound. nih.govresearchwithrowan.comresearchgate.net

The following table provides a summary of the primary botanical sources of this compound.

| Plant Genus | Species | Common Name(s) | Geographical Distribution |

| Toxicodendron | T. radicans | Poison Ivy | North America, Central America |

| T. diversilobum | Western Poison Oak | Western North America youtube.com | |

| T. pubescens | Eastern Poison Oak | Southeastern United States | |

| T. vernix | Poison Sumac | Eastern United States | |

| T. vernicifluum | Lacquer Tree | East Asia (China, Japan, Korea) nih.gov | |

| Gluta | G. usitata | Burmese Lacquer Tree | Southeast Asia (Myanmar, Thailand) nih.govaocs.org |

| Lithraea | L. caustica | Litre | Central Chile researchgate.net |

Localization within Plant Tissues and Exudates

This compound and other urushiols are not found on the surface of the plants but are contained within specialized resin canals or ducts in the phloem of the stems, roots, leaves, and flowers of the source plants. springernature.comresearchgate.net The oily sap, a mixture of these catechols, is released upon bruising or damage to any part of the plant. nih.gov

In Toxicodendron radicans (poison ivy), imaging studies using matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MSI) have revealed that urushiol congeners with 15-carbon side chains, such as this compound, are predominantly localized to these resin ducts. springernature.com In contrast, congeners with 17-carbon side chains are more widely distributed in the cortex and vascular tissues. springernature.comresearchgate.net The exudate, a milky or clear sap, is where the highest concentration of this compound is found. This sap is the plant's defense mechanism, and upon exposure to air, it oxidizes and polymerizes, turning black and forming a protective seal over the wound. nih.gov In Lithraea caustica, the allergenic catechols have been identified in the epicuticular components of the leaves, suggesting a surface presence in this species. nih.gov

Pathways of Biosynthesis

The biosynthesis of this compound is a complex process that is believed to originate from the fatty acid synthesis pathway and involves a type III polyketide synthase (PKS). While the complete pathway has not been fully elucidated, current research points to the following key steps.

Precursor Compounds and Enzymatic Cascades

The biosynthesis of the alkyl chain of this compound is thought to begin with fatty acid metabolism. researchwithrowan.com The long C15 hydrocarbon chain suggests its origin from fatty acyl-CoAs. It is proposed that a fatty acid starter molecule is utilized by a type III polyketide synthase (PKS) to initiate the formation of a tetraketide intermediate. researchwithrowan.com Anacardic acids are hypothesized to be metabolic precursors in urushiol biosynthesis.

The formation of the catechol ring is a multi-step process. It is proposed that the initial step is the formation of a tetraketide intermediate from fatty acid starter molecules by a type III PKS activity. researchwithrowan.com This intermediate then undergoes a series of reactions, including reduction, aldol (B89426) condensation, decarboxylation, and hydroxylation, to generate the alkyl-catechol aromatic ring. researchwithrowan.com

Role of Specific Plant Enzymes in Catechol Formation and Modification

Several key enzyme families are implicated in the biosynthesis of this compound:

Polyketide Synthases (PKSs) : Type III PKSs are believed to be central to the formation of the urushiol backbone. They catalyze the condensation of malonyl-CoA units with a fatty acyl-CoA starter to form the polyketide chain that ultimately cyclizes to form the aromatic ring. nih.gov

Polyphenol Oxidases (PPOs) : These copper-containing enzymes, also known as catechol oxidases or tyrosinases, are likely involved in the final steps of catechol ring formation. nih.govquora.com They catalyze the oxidation of phenolic compounds. nih.govquora.com It is plausible that a PPO is responsible for the hydroxylation of a precursor monophenol to form the characteristic catechol structure of this compound. quora.com PPOs are also responsible for the polymerization of urushiol upon exposure to air, which is observed as the blackening of the sap. nih.govnih.gov

Hydroxylases : The introduction of the hydroxyl groups onto the aromatic ring to form the catechol moiety is a critical step. While PPOs can have hydroxylase activity, other specific hydroxylases, such as cytochrome P450 monooxygenases, may also be involved in this process.

Advanced Extraction and Isolation Techniques from Complex Natural Matrices

The extraction and isolation of this compound from its natural sources are challenging due to its oily nature and susceptibility to oxidation and polymerization. researchwithrowan.com Several advanced techniques have been developed to overcome these challenges and achieve high purity.

A common initial step involves solvent extraction of the plant material. Various organic solvents, including ethanol (B145695), benzene (B151609), and hexane (B92381), have been used. nih.govnih.gov However, these crude extracts contain a complex mixture of compounds requiring further purification.

Supercritical Fluid Extraction (SFE) : This technique utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. google.commdpi.com By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. google.commdpi.com For phenolic compounds like this compound, a polar co-solvent such as methanol (B129727) or ethanol is often added to the CO2 to increase extraction efficiency. google.commdpi.com SFE is considered a "green" technology as it reduces the use of hazardous organic solvents. researchgate.net

Counter-Current Chromatography (CCC) : CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of sticky compounds like urushiols. nih.govgoogle.com In CCC, the sample is partitioned between two immiscible liquid phases, one stationary and one mobile. This technique has been successfully applied to the separation of urushiol congeners. nih.govbenthamopen.com

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful tool for the final purification of this compound from a partially purified extract. wur.nl Reversed-phase columns are typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wur.nl The use of a thiazole-derivatized silica (B1680970) gel has been shown to enhance the purification efficiency of urushiol extracts.

The following table compares the advantages and disadvantages of these advanced extraction and isolation techniques.

| Technique | Principle | Advantages | Disadvantages |

| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure. | Environmentally friendly, selective, low solvent residue. google.commdpi.com | High initial equipment cost, may require a co-solvent for polar compounds. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition without a solid support. | No irreversible adsorption, high sample loading capacity, total sample recovery. nih.govgoogle.com | Solvent system selection can be complex and time-consuming. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column with small particles. | High resolution and purity, well-established methodology. wur.nl | Can be costly for large-scale purification, potential for sample loss on the column. |

Chromatographic Purification Strategies

Chromatography is a fundamental technique for the separation and purification of individual urushiol components, including this compound, from crude plant extracts. Various chromatographic methods have been employed, leveraging differences in the polarity and size of the molecules.

One common approach involves silica gel column chromatography usda.gov. In this method, a crude extract, often obtained through solvent extraction, is loaded onto a column packed with silica gel. A solvent or a gradient of solvents (mobile phase) is then passed through the column. Due to differences in affinity for the silica (stationary phase), the components of the urushiol mixture separate. For instance, an established method for urushiol extraction includes a dry-packed silica-gel column chromatography step following an initial fractionation usda.gov. Another similar technique uses silicic acid to effectively separate dihydroxybenzenes like catechols from other compounds such as fatty acids wikipedia.org.

High-Performance Liquid Chromatography (HPLC) is another powerful tool used for the fine separation of urushiol congeners usda.gov. HPLC offers higher resolution and efficiency compared to standard column chromatography, allowing for the isolation of highly pure compounds. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is often used for separating phenolic compounds frontiersin.org.

Gel filtration chromatography has also been utilized for purifying catechol derivatives. This technique separates molecules based on their size. One study reported the use of Bio-Beads SX-8 with benzene as the mobile phase to further purify a dihydroxybenzene fraction, yielding a pure isolate suitable for identification wikipedia.org.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase/Eluent | Separation Principle |

|---|---|---|---|

| Silica Gel Column Chromatography usda.gov | Silica Gel | Organic solvents (e.g., hexane, ethyl acetate) | Polarity |

| Silicic Acid Chromatography wikipedia.org | Silicic Acid | Organic solvents (e.g., ether, methanol) | Polarity |

| High-Performance Liquid Chromatography (HPLC) usda.govfrontiersin.org | Typically C18 (Reversed-Phase) | Mixtures of water, acetonitrile, methanol | Polarity/Hydrophobicity |

| Gel Filtration Chromatography wikipedia.org | Polystyrene Gel (e.g., Bio-Beads SX-8) | Benzene | Molecular Size |

Solvent-Based Partitioning Methods

Solvent-based partitioning, also known as liquid-liquid extraction, is a crucial step in the isolation of this compound. This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

A widely cited procedure for urushiol isolation, the ElSohly method, incorporates multiple partitioning steps. After an initial ethanol extraction of the plant material, the process involves a chloroform (B151607)/water fractionation usda.gov. This step separates water-soluble compounds from those soluble in the organic chloroform layer, where the lipophilic urushiol components are concentrated.

Further purification is achieved by partitioning between two substantially immiscible organic solvents with different polarities. A common and effective system for this is a hexane and acetonitrile partition usda.gov. In this system, the more polar components of an extract will preferentially dissolve in the acetonitrile phase, while the less polar components remain in the hexane phase. This technique is highly effective in refining the urushiol fraction. The development of extraction methods utilizing a primary organic solvent followed by partitioning with immiscible solvents like hexane and acetonitrile has been a focus of patented purification processes usda.gov.

| Solvent System | Principle of Separation | Purpose in Isolation Process |

|---|---|---|

| Chloroform / Water usda.gov | Differential solubility in polar (water) and nonpolar (chloroform) phases. | Initial cleanup to remove water-soluble impurities from the crude extract. |

| Hexane / Acetonitrile usda.gov | Differential polarity and solubility in two immiscible organic solvents. | Further purification of the urushiol fraction by separating components based on polarity. |

| Ether / Aqueous NaOH wikipedia.org | Acid-base extraction. Phenolic catechols are deprotonated by NaOH and dissolve in the aqueous phase. | Separation of acidic phenolic compounds from neutral and basic components. |

Synthetic Chemistry and Analog Development

Chemical Synthesis Methodologies for 3-Pentadecylcatechol Core Structure

The synthesis of this compound, a saturated derivative of the components found in the irritant oil of poison ivy, has been approached through various chemical strategies. These methods focus on the construction of the catechol core and the introduction of the C15 alkyl chain.

Strategies for Catechol Ring Functionalization

The functionalization of the catechol ring is a critical aspect of synthesizing this compound and its analogs. The two hydroxyl groups on the catechol ring are ortho to each other, which directs electrophilic substitution to specific positions on the ring. rsc.org This inherent reactivity can be both an advantage and a challenge in achieving regioselective synthesis.

One common strategy involves the direct alkylation of catechol. However, this can lead to a mixture of 3- and 4-substituted products due to the activating nature of the hydroxyl groups. rsc.org To achieve selectivity, reaction conditions such as solvent and temperature can be optimized. For instance, in the Mannich reaction of catechol, a higher temperature was found to favor the formation of the 3-substituted product over the 4-substituted isomer. rsc.org

Another approach to control functionalization is through the use of protecting groups, which will be discussed in more detail in a later section. By selectively protecting one or both of the hydroxyl groups, the reactivity of the catechol ring can be modulated to direct incoming substituents to the desired position.

Furthermore, functionalization can be achieved by starting with an already substituted catechol derivative. For example, the synthesis of 4,5-dimethyl-3-pentadecylcatechol (B1202334) involves the reaction of 4,5-dimethylcatechol with pentadecyl magnesium bromide. ontosight.ai This pre-functionalized starting material ensures the final position of the pentadecyl chain.

Alkylation Approaches

Several classical organic reactions have been employed to introduce the pentadecyl side chain onto the catechol nucleus.

Mannich Reaction: The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (like catechol), formaldehyde (B43269), and a primary or secondary amine. google.comresearchgate.net This reaction can be used to introduce an aminomethyl group onto the catechol ring, which can then be further modified. nih.gov For the synthesis of 3-substituted urushiol (B600771) analogues, the Mannich reaction of catechol with formaldehyde and N-Boc-piperazine has been utilized as a key step. rsc.orgnih.gov Optimization of the reaction conditions is crucial to favor the desired 3-substituted product and minimize the formation of the 4-substituted byproduct. rsc.org

Grignard Reactions: Grignard reagents, which are organomagnesium halides, are powerful nucleophiles used to form carbon-carbon bonds. wikipedia.orgresearchgate.net In the context of this compound synthesis, a Grignard reagent prepared from a pentadecyl halide can be reacted with a suitable catechol derivative. For instance, 4,5-dimethyl-3-pentadecylcatechol has been synthesized by reacting 4,5-dimethylcatechol with pentadecyl magnesium bromide. ontosight.ai The reaction of Grignard reagents with ketones or aldehydes is a classic method for forming alcohols, which can be precursors to the final alkylated catechol. wikipedia.org

Wittig Reaction: The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. iitk.ac.innumberanalytics.com While not a direct alkylation in the sense of adding a saturated chain, it can be used to construct unsaturated side chains which can then be hydrogenated to the desired saturated alkyl group. The Wittig reaction is widely used in the total synthesis of natural products due to its reliability and stereochemical control. researchgate.netnih.govsci-hub.se

Protecting Group Chemistry in Selective Derivatization

The hydroxyl groups of catechol are reactive and can interfere with many synthetic transformations. Therefore, protecting group chemistry is essential for the selective derivatization of the catechol core. nih.gov

Various protecting groups have been utilized for catechols, including:

Methyl ethers: Methylating the hydroxyl groups to form a veratrole derivative is a common strategy. nih.gov The methyl ethers are stable to many reaction conditions and can be cleaved later in the synthesis to regenerate the catechol. Boron tribromide is an effective reagent for the demethylation of 3-n-pentadecyl veratrole at room temperature. tandfonline.com

Acetonides: Acetonide groups are useful for protecting diols and can be readily installed and removed under mild acidic conditions. nih.govnih.gov This protecting group is particularly advantageous as the deprotection byproduct, acetone, is easily removed. nih.gov Acetonide protection has been successfully used in the synthesis of dopamine (B1211576) derivatives, which also contain a catechol moiety. nih.govgoogle.com

Borates: Boronic acids can form reversible complexes with catechols, effectively protecting them. nih.govacs.org This strategy is particularly useful in preventing the oxidation of catechols, especially under basic conditions. nih.gov

The choice of protecting group depends on the specific reaction conditions of the subsequent steps in the synthetic sequence.

Total Synthesis Protocols and Efficiency Assessments

Other synthetic approaches have started from different precursors, such as 2,3-dimethoxybenzaldehyde (B126229) and o-veratraldehyde. drugfuture.com The efficiency of these syntheses can be affected by the number of steps, the yield of each step, and the ease of purification.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for studying structure-activity relationships. These modifications primarily focus on the alkyl side chain.

Modifications of the Alkyl Side Chain (e.g., Length, Saturation, Branching)

Modifying the alkyl side chain of this compound allows for the investigation of how its physical and biological properties are affected.

Length: A series of 3-n-alkylcatechols with varying side-chain lengths (C1, C3, C5, C8, C11, C15, C17, C19) have been synthesized to evaluate the effect of chain length on antigenic specificity. researchgate.net

Saturation: The natural components of urushiol, the allergenic mixture from poison ivy, contain unsaturated side chains. mdpi.com The synthesis of analogues often involves creating both saturated and unsaturated side chains to understand the role of unsaturation. For example, this compound itself is the saturated analogue of the natural urushiols. nih.govnih.gov The introduction of double bonds in the side chain has been shown to increase the intensity of group reactions in hypersensitive individuals. nih.gov

Branching: While less common, the synthesis of branched-chain analogues could provide further insights into the structural requirements for biological activity.

The synthesis of these analogues often employs similar methodologies as for this compound, such as Friedel-Crafts alkylation, Grignard reactions, and Wittig reactions, followed by appropriate modifications to the side chain. rsc.org For instance, urushiol analogues with different numbers of double bonds in the side chain have been synthesized via a three-step route starting from 3,4-dihydroxybenzaldehyde. rsc.org

Substitutions on the Catechol Ring (e.g., Methylation, Halogenation)

Modifications to the catechol ring of this compound (PDC) are explored to investigate structure-activity relationships and to modulate the compound's biological and chemical properties.

Methylation:

Methylation of the hydroxyl groups on the catechol ring is a common modification. The synthesis of 3-pentadecylveratrole (B1217840) (1,2-dimethoxy-3-pentadecylbenzene), the dimethylated form of PDC, has been described as an intermediate in the synthesis of PDC itself. nih.gov This modification is also relevant in metabolic studies, as phenolic compounds can undergo methylation in the liver. nih.gov The synthesis of 5-methyl-3-pentadecylcatechol has also been reported, suggesting that substitution on the aromatic ring itself is another avenue for creating analogs. escholarship.org The introduction of a methyl group at the 5-position is investigated to see if it can reduce the allergenic effects associated with urushiols. escholarship.org

Halogenation:

While specific examples of direct halogenation on the this compound molecule are not prevalent in the provided search results, the synthesis of related brominated catechol derivatives has been documented in other contexts. For instance, the synthesis of 2-bromo-α-tetrahydrosantonin involves the introduction of a bromine atom onto a ring structure, demonstrating a feasible chemical transformation on a related molecular framework. manupropria-pens.ch Nucleophilic aromatic substitution, a key reaction for introducing various functional groups onto an aromatic ring, has been explored for ortho-substituted benzoic acids, providing a potential route for halogenating the catechol ring of PDC. science.gov

Table 1: Examples of Catechol Ring Substitutions

| Derivative Name | Position of Substitution | Type of Substitution | Reference |

|---|---|---|---|

| 3-Pentadecylveratrole | 1 and 2 (hydroxyl groups) | Methylation | nih.gov |

| 5-Methyl-3-pentadecylcatechol | 5 | Methylation | escholarship.org |

Preparation of Water-Soluble Conjugates and Prodrug-like Derivatives

A significant challenge in the potential therapeutic application of this compound is its high lipophilicity and poor water solubility. nih.gov To overcome this, researchers have focused on creating water-soluble conjugates and prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body.

The general strategy involves attaching a hydrophilic moiety to the parent drug through a linker that is designed to be cleaved under physiological conditions. For instance, in the development of water-soluble prodrugs of the anticancer drug paclitaxel, esterification at hydroxyl groups with succinic or glutaric anhydride (B1165640) creates carboxylic acid derivatives. nih.gov These can then be converted into highly water-soluble salts with bases like triethanolamine (B1662121) or N-methylglucamine. nih.gov

Another approach is the conjugation to a biocompatible polymer like dextran, which has been shown to dramatically increase the water solubility of drugs like cabazitaxel. nih.gov The drug is linked to the polymer via a cleavable bond, such as a hemiester, allowing for pH-dependent release. nih.gov The use of linkers like esters, carbonates, and diglycolates is also being investigated to achieve an optimal balance between stability and lability. researchgate.net

Table 2: Strategies for Water-Soluble Prodrugs

| Approach | Example Linker/Conjugate | Resulting Property | Reference |

|---|---|---|---|

| Esterification and Salt Formation | Succinic or glutaric anhydride followed by reaction with a base | Increased water solubility | nih.gov |

| Polymer Conjugation | Dextran | Significantly enhanced water solubility | nih.gov |

| Linker Variation | Ester, carbonate, diglycolate | Controlled drug release | researchgate.net |

Generation of Ester and Ether Derivatives

The hydroxyl groups of the catechol moiety in this compound are reactive sites for the formation of ester and ether derivatives. These modifications can alter the compound's physicochemical properties, such as solubility and bioavailability.

Ester Derivatives:

The preparation of monobenzoyl ester intermediates of this compound has been documented. google.com Esterification can be achieved by reacting the catechol with an appropriate acylating agent. For example, the reaction of an alcohol with an acid anhydride, like succinic or glutaric anhydride, in the presence of a base like pyridine, is a common method for creating ester derivatives. nih.gov

Ether Derivatives:

The synthesis of monomethyl ether intermediates of this compound has also been reported. google.commolaid.com Ether synthesis can be more complex. One general method for synthesizing ethers from esters involves an iron-catalyzed hydrosilylation reaction. rsc.org This protocol has a broad substrate scope and could potentially be applied to ester derivatives of this compound to yield the corresponding ethers. rsc.org

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is particularly useful for the synthesis of complex molecules like oligosaccharides and chiral compounds. nih.govrsc.org

While direct chemo-enzymatic synthesis of this compound itself is not detailed in the provided results, the principles can be applied to its derivatives. For example, lipases are commonly used for selective acylation and deacylation reactions in the synthesis of functionalized oligoglycerol derivatives. mdpi.com Lipase-mediated Baeyer-Villiger oxidation is a key step in the synthesis of chiral epoxides from renewable resources. mdpi.com

In the context of propenylbenzene derivatives, a chemo-enzymatic method involving epoxidation followed by hydrolysis has been used to create vicinal diols. frontiersin.org These approaches highlight the potential for using enzymes to achieve specific modifications on the this compound scaffold, potentially leading to novel analogs with desired stereochemistry and functionality. The use of enzymes like laccase is fundamental in the natural polymerization of urushiols, further pointing to the relevance of enzymatic processes in the chemistry of these compounds. researchgate.net

Advanced Analytical and Structural Characterization Techniques

Chromatographic Separation and Quantification

Chromatography is fundamental to isolating 3-pentadecylcatechol from other urushiol (B600771) derivatives and plant matrix components. The choice of technique depends on the analytical goal, whether it is for quantitative assessment, purity determination, or comprehensive mixture profiling.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of urushiols, including this compound. google.com Reversed-phase HPLC, typically utilizing a C18 column, is effective for separating the various urushiol congeners based on their hydrophobicity. acs.org The separation allows for the quantification of individual components like this compound.

In a typical HPLC setup, an isocratic or gradient mobile phase is used to elute the compounds from the column. For instance, an isocratic mobile phase of 92% methanol (B129727) has been successfully used. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, with monitoring at wavelengths around 260-280 nm, where the catechol ring exhibits absorbance. nih.govmdpi.com Studies have shown that under specific conditions, this compound and its unsaturated analogues can be effectively separated and quantified. mdpi.comresearchgate.net For example, one method used a mobile phase of acetonitrile (B52724) and 0.1 vol.% aqueous trifluoroacetic acid (9:1 ratio) with UV detection at 260 nm. mdpi.com

Table 1: Example HPLC Conditions for Urushiol Analysis Including this compound

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | ODS (C18) UG 120, 5 µm, 4.6 × 250 mm nih.gov | C18 reversed-phase column mdpi.com |

| Mobile Phase | Isocratic: 92% Methanol nih.gov | Isocratic: Acetonitrile / 0.1% Trifluoroacetic Acid (9:1) mdpi.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min mdpi.com |

| Column Temp. | 40 °C nih.gov | Not Specified |

| Detector | UV (SPD-M20A) at 275 nm nih.gov | UV at 260 nm mdpi.com |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for analyzing the composition of complex urushiol mixtures found in plant extracts. nih.govnih.gov Due to the polar nature and low volatility of catechols, a derivatization step, most commonly silylation, is required before analysis. mdpi.comnih.gov This process replaces the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility.

GC-MS analysis has been instrumental in confirming the presence of this compound alongside its unsaturated C15 and C17 counterparts in extracts from Toxicodendron species. nih.govnih.gov The technique allows for the separation of different congeners based on their boiling points and interactions with the GC column's stationary phase. The subsequent mass spectrometric detection provides mass-to-charge ratios and fragmentation patterns that are characteristic of each compound, enabling positive identification. unipi.it GC-MS has been used to determine the purity of urushiol extracts, with some methods achieving purities of 90% or higher. google.com Furthermore, detailed GC-MS studies have identified various isomers of urushiols, highlighting the chemical diversity within poison ivy extracts. mdpi.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a highly sensitive and specific method for the detection and characterization of this compound. nih.govresearchgate.net This hyphenated technique combines the superior separation capabilities of HPLC with the definitive identification power of tandem mass spectrometry. frontiersin.org It is particularly valuable for analyzing trace amounts of the compound in complex matrices without the need for derivatization. rsc.org

Atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly used. acs.org In negative ion mode ESI, this compound (molecular formula C₂₁H₃₆O₂) typically forms a deprotonated molecule [M-H]⁻. acs.org Collision-induced dissociation of this precursor ion in the mass spectrometer generates specific product ions. Daughter ions can include quinoid radical anions and a characteristic benzofuran (B130515) phenate fragment, which aid in structural confirmation. acs.org The high selectivity of LC-MS/MS allows for the detection of this compound and other urushiols at very low levels, with detection limits in the picogram-per-microliter range having been reported. acs.orgnih.gov

Spectroscopic Identification and Elucidation

While chromatography separates components, spectroscopy provides the detailed information required to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net One-dimensional (1D) techniques such as ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net

¹H NMR spectra can confirm the presence of the catechol ring protons, the methylene (B1212753) groups of the long pentadecyl chain, and the terminal methyl group. tandfonline.comescholarship.org For example, ¹H-NMR data for a related derivative showed signals for the aromatic protons (ArH) around δ 6.6-6.8 ppm. escholarship.org ¹³C NMR provides data on all carbon atoms, including the two hydroxyl-bearing carbons of the catechol ring and the carbons of the alkyl side chain. rsc.org Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can establish connectivity between protons and carbons, confirming the attachment of the C15 alkyl chain to the catechol ring at the C-3 position. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. researchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. For this compound, the expected molecular formula is C₂₁H₃₆O₂. nih.gov

HRMS can definitively distinguish this compound from other compounds that may have the same nominal mass but different elemental compositions. gcms.cz This capability is crucial for confirming the identity of the compound in purified samples or in complex mixtures when coupled with a separation technique like LC or GC. frontiersin.org For instance, the ESI-TOF (Electrospray Ionization-Time of Flight) is a common HRMS technique used to verify the mass of synthesized urushiol analogues, where the experimentally found mass is compared to the calculated mass for the expected formula. rsc.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Heptadecylcatechol |

| This compound |

| Acetonitrile |

| Cardol |

| Chloroform (B151607) |

| Laccol |

| Methanol |

| Thitsiol |

| Trifluoroacetic Acid |

| Trimethylsilyl (TMS) |

Electrochemical Detection and Sensing Mechanisms

The electrochemical behavior of this compound is dominated by the redox activity of its catechol functional group. The catechol moiety can undergo a well-defined, quasi-reversible two-electron and two-proton oxidation to form the corresponding 1,2-benzoquinone (B1198763) (o-quinone). researchgate.net This electrochemical process forms the basis for the detection of this compound using various electrochemical sensor technologies.

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to study and quantify catechol derivatives. In a typical CV measurement, a distinct anodic (oxidation) peak is observed during the forward scan as the catechol is oxidized to the o-quinone, and a corresponding cathodic (reduction) peak appears on the reverse scan as the o-quinone is reduced back to the catechol. proquest.com The potential of these peaks provides qualitative information about the compound, while the peak current is proportional to its concentration, allowing for quantitative analysis.

The development of electrochemical sensors for catechols often involves modifying the surface of a working electrode (e.g., glassy carbon electrode) with materials that enhance sensitivity and selectivity. These modifications can include nanomaterials like graphene or carbon nanotubes, which increase the electrode's surface area and improve electron transfer kinetics. dntb.gov.ua While specific sensors for this compound are not widely documented, the principles established for catechol and other alkyl-catechols are directly applicable. The long pentadecyl chain would primarily affect the compound's adsorption onto the electrode surface, a factor that can be leveraged in sensor design.

| Technique | Parameter Measured | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Peak Potential (Ep), Peak Current (Ip) | Redox potentials, reaction reversibility, concentration | Characterizes the oxidation of the catechol group to o-quinone |

| Differential Pulse Voltammetry (DPV) | Peak Current (Ip) | High-sensitivity quantitative analysis | Enables detection at low concentrations (e.g., µM range) |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Electrode-surface interaction kinetics | Investigates adsorption and electron transfer properties |

Investigations of Compound Stability and Reactivity in Various Solvent Systems

The stability and reactivity of this compound are intrinsically linked to the catechol ring and are significantly influenced by the surrounding solvent system. The primary pathway for reactivity is the oxidation of the catechol to an o-quinone, which is a highly reactive intermediate susceptible to subsequent reactions, including polymerization or nucleophilic addition. semanticscholar.orgconicet.gov.ar

The solvent plays a critical role in mediating this reactivity. Theoretical studies on catechol and its complexes demonstrate that solvent polarity can impact molecular stability and reactivity, often assessed through quantum chemical reactivity indices like the HOMO-LUMO energy gap. scirp.orgscirp.org A smaller HOMO-LUMO gap generally indicates higher reactivity. ijsrst.com In polar solvents, the stability of catechol complexes can be lower compared to non-polar environments, suggesting an increased tendency for interaction or reaction. scirp.org The dielectric constant of the solvent has been shown to correlate with changes in the vibrational frequencies of catechol derivatives, indicating direct intermolecular interactions between the solvent and the catechol's hydroxyl groups. scirp.org

For this compound, the long, non-polar pentadecyl chain dictates its solubility, making it more soluble in non-polar organic solvents and lipids than in polar solvents like water. This differential solubility governs its reactivity in various systems. In aqueous environments, especially at neutral or alkaline pH, the catechol group is more susceptible to oxidation. In non-polar, aprotic solvents, the compound is generally more stable, although it remains sensitive to the presence of oxidizing agents. The choice of solvent is therefore a crucial parameter in handling, storing, and studying the reactions of this compound.

| Solvent Type | Dominant Interaction | Effect on Stability/Reactivity | Relevance to this compound |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding, high dielectric constant | Promotes oxidation, especially at higher pH. Can deprotonate -OH groups. | Low solubility but high reactivity of the catechol headgroup if exposed. |

| Polar Aprotic (e.g., DMSO, DMF) | Dipole-dipole interactions | Can stabilize charged intermediates but may still facilitate oxidation. | Moderate solubility and reactivity. |

| Non-Polar (e.g., Hexane (B92381), Toluene) | Van der Waals forces | Generally enhances stability by minimizing oxidation pathways. | High solubility due to the long alkyl chain; compound is most stable. |

Mechanistic Studies of Biological Interactions Cellular and Molecular Focus

Molecular Recognition and Covalent Binding Mechanisms

Formation of o-Quinone Intermediates and Protein Adducts

3-Pentadecylcatechol (PDC), like other catechols, can be oxidized to form a highly reactive ortho-quinone (o-quinone) intermediate. scienceopen.comnih.gov This electrophilic species is central to its biological interactions, as it can readily react with nucleophilic groups present in biological macromolecules. researchgate.netfrontiersin.org The formation of these o-quinones can occur through enzymatic catalysis by enzymes like tyrosinase or peroxidase, or through autooxidation. scienceopen.comnih.gov

Once formed, the 3-pentadecyl-o-benzoquinone can undergo a 1,4-Michael addition reaction with nucleophiles. nih.govoregonstate.edu This reaction involves the addition of a nucleophile to the quinone ring. In the context of biological systems, the side chains of certain amino acids in proteins provide potent nucleophiles. researchgate.netoregonstate.edu Specifically, the sulfhydryl group of cysteine and the amino groups of lysine (B10760008) and histidine are common targets for covalent adduction by o-quinones. researchgate.netfrontiersin.org Studies have demonstrated the binding of 3-pentadecyl-o-benzoquinone to proteins such as γ-globulin. oregonstate.edu This covalent modification of proteins can alter their structure and function, which is a key mechanism underlying the biological effects of PDC. frontiersin.org

Reactivity with Nucleophilic Biological Molecules

The electrophilic nature of the o-quinone derived from this compound drives its reactivity towards a variety of nucleophilic biological molecules. researchgate.net The primary targets for this covalent binding are amino acids with nucleophilic side chains, most notably cysteine, lysine, and to a lesser extent, histidine. researchgate.netoregonstate.edu The sulfhydryl group of cysteine is a particularly strong nucleophile and readily attacks the quinone ring. oregonstate.edu

The reaction with these nucleophilic amino acid residues results in the formation of stable covalent adducts. researchgate.netoregonstate.edu This process, often referred to as haptenation when it involves the modification of self-proteins, is a critical step in the induction of immune responses by urushiols. The covalent modification of proteins can lead to the formation of neoantigens, which are then recognized by the immune system.

Beyond proteins, other biological molecules containing nucleophilic functional groups could potentially react with the o-quinone of PDC, although protein adduction is the most extensively studied interaction. The extent and specificity of these reactions can be influenced by factors such as the local pH and the accessibility of the nucleophilic groups. oregonstate.edu

Cellular Signaling Pathway Modulation

Induction of Autophagy and Associated Molecular Pathways (e.g., IRE1α/JNK/p62, mTOR Signaling) in Cellular Models

Research has shown that urushiol (B600771) derivatives, including this compound, can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, in certain cell types like human hepatocellular carcinoma (HCC) cells. researchgate.netnih.gov This process can ultimately lead to autophagic cell death. researchgate.netnih.gov The induction of autophagy by these compounds involves the modulation of several key signaling pathways.

One major pathway affected is the mTOR (mammalian target of rapamycin) signaling pathway. nih.govoncotarget.com Urushiol derivatives have been shown to suppress mTOR signaling, which leads to the activation of ULK1 (Unc-51-like autophagy activating kinase 1), a crucial initiator of autophagosome formation. nih.govresearchgate.net

Furthermore, these compounds can activate the endoplasmic reticulum (ER) stress response. researchgate.netnih.gov This leads to the activation of the IRE1α (inositol-requiring enzyme 1α)/JNK (c-Jun N-terminal kinase) pathway. nih.govoncotarget.com The activation of this pathway, in turn, increases the expression of p62/SQSTM1, a protein that plays a role in autophagy. nih.govoncotarget.com The upregulation of p62 is a key event in the autophagic process induced by these catechols. nih.govresearchgate.net Studies using inhibitors of this pathway have confirmed that the IRE1α/JNK/p62 axis is essential for the induction of autophagy and subsequent cell death in these cellular models. nih.govoncotarget.com

| Pathway Component | Effect of this compound Derivative | Outcome | Reference |

| mTOR Signaling | Suppression | Activation of ULK1, initiation of autophagosome formation | nih.govoncotarget.com |

| ER Stress | Activation | Activation of IRE1α/JNK pathway | researchgate.netnih.gov |

| IRE1α/JNK Pathway | Activation | Increased transcription of p62 | nih.govoncotarget.com |

| p62/SQSTM1 | Upregulation | Promotes autophagic flux and cell death | nih.govresearchgate.net |

Activation of Cellular Stress Response Pathways (e.g., Nrf2-Dependent Mechanisms)

This compound and its o-quinone can act as cellular stressors, leading to the activation of protective cellular stress response pathways. mdpi.comnumberanalytics.com A key pathway in this response is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (antioxidant response element) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of genes involved in antioxidant defense and detoxification. nih.govmdpi.com

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. mdpi.com However, electrophilic compounds like the o-quinone of PDC can react with cysteine residues on Keap1. scienceopen.com This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. mdpi.commdpi.com In the nucleus, Nrf2 binds to the ARE in the promoter region of its target genes, inducing their expression. nih.govmdpi.com

The activation of the Nrf2 pathway by catechols can lead to the upregulation of various cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). scienceopen.comnih.gov This response can be seen as an adaptive mechanism to counteract the oxidative stress potentially generated during the redox cycling of catechols and quinones. scienceopen.comnih.gov

Influence on Intracellular Calcium Homeostasis

Studies on urushiol derivatives have revealed their ability to modulate intracellular calcium (Ca²⁺) homeostasis. researchgate.netnih.govresearchgate.net An increase in cytosolic calcium levels has been observed in cells treated with these compounds. nih.govoncotarget.com This mobilization of intracellular calcium appears to be a critical upstream event in the activation of other signaling pathways. researchgate.netnih.gov

Specifically, the rise in intracellular Ca²⁺ is necessary for the induction of the ER stress response and subsequent autophagy. researchgate.netnih.gov Chelating intracellular calcium has been shown to suppress the activation of the ER stress response and the p62-dependent autophagy induced by urushiol derivatives. oncotarget.com The precise mechanisms by which this compound disrupts calcium homeostasis are still under investigation, but it is clear that this effect is a key component of its biological activity, linking it to the modulation of complex cellular processes like autophagy and cell death. nih.govoncotarget.comnih.gov

| Cellular Process | Role of Intracellular Calcium | Consequence of Increased Calcium | Reference |

| ER Stress | Necessary for induction | Triggers the UPR, including the IRE1α pathway | researchgate.netnih.govoncotarget.com |

| Autophagy | Required for initiation | Promotes autophagic flux and cell death | researchgate.netnih.govoncotarget.com |

Enzymatic Inhibition and Activation Studies

This compound has been identified as a notable inhibitor of lipoxygenase (LOX) enzymes, which are key players in the inflammatory pathway through the production of leukotrienes. Research has focused on its effects on both human 5-lipoxygenase (5-hLOX) and soybean 15-lipoxygenase (15-sLOX), often used as a model for human 15-LOX.

Studies have demonstrated that this compound effectively inhibits both 5-hLOX and 15-sLOX. researchgate.net The inhibitory concentration (IC₅₀) values indicate a potent action against 5-hLOX and a moderate effect on 15-sLOX. For instance, this compound exhibited an IC₅₀ value of 2.74 µM against 5-hLOX and 55.28 µM against 15-sLOX. researchgate.netmedchemexpress.com This inhibitory potency against human 5-lipoxygenase is comparable to that of well-established LOX inhibitors. researchgate.netresearchgate.net Kinetic studies have revealed that the mechanism of inhibition for this compound against 5-hLOX is of a mixed type. researchgate.netnih.gov The collective research underscores the potential of this compound as a significant modulator of the lipoxygenase pathway. researchgate.net

| Enzyme | IC₅₀ (µM) | Source(s) |

| Human 5-Lipoxygenase (5-hLOX) | 2.74 | researchgate.net, researchgate.net, researchgate.net, medchemexpress.com |

| Soybean 15-Lipoxygenase (15-sLOX) | 55.28 | researchgate.net, medchemexpress.com |

Table 1: Inhibitory activity (IC₅₀) of this compound against lipoxygenase enzymes.

While the primary focus of enzymatic studies on this compound has been on lipoxygenases, its chemical structure as a catechol derivative suggests potential interactions with other enzyme systems. Catechol-O-methyltransferase (COMT) is a crucial enzyme responsible for the metabolism of catecholamines and other compounds containing a catechol structure. nih.govwikipedia.org COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol moiety. wikipedia.org Although direct inhibitory studies of this compound on COMT are not extensively documented in the reviewed literature, as a catechol, it is a potential substrate for this enzyme. Research on other catechols shows that they are readily glucuronidated by UDP-glucuronosyltransferase isoforms, another major pathway for metabolizing phenolic compounds. researchgate.net There is less evidence regarding its direct inhibitory effects on enzymes like cyclooxygenase (COX), tyrosinase, or α-glucosidase. researchgate.netdrugs.comresearchgate.net

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound is intrinsically linked to its specific chemical structure. The catechol moiety, which consists of a benzene (B151609) ring with two adjacent hydroxyl (-OH) groups, is a critical determinant for its molecular interactions. researchgate.netresearchgate.net Research has unequivocally shown that the presence of these free hydroxyl groups is essential for the compound's ability to inhibit enzymes like lipoxygenase. researchgate.netresearchgate.netnih.gov

This was demonstrated in studies where the catechol hydroxyls were acetylated, forming 1,2-diacetyl-3-pentadecylbenzene. This chemical modification resulted in a complete loss of the inhibitory activity against both 5-hLOX and 15-sLOX. researchgate.netnih.gov This finding strongly indicates that the di-hydroxylated benzene ring is directly involved in the interaction with the enzyme's active site. researchgate.netresearchgate.net Molecular docking studies further support this, suggesting that the catechol group plays a crucial role in the binding mechanism that leads to the observed decrease in enzyme activity. medchemexpress.com

The bioactivity of alkyl-substituted catechols is significantly influenced by both the nature of the aromatic ring and the length of the alkyl side chain.

Aromatic Ring Substitutions: As established, modification of the catechol's hydroxyl groups has a profound impact. Acetylation, which converts the hydroxyls into ester groups, abolishes the lipoxygenase inhibitory effect. researchgate.netresearchgate.net This highlights the necessity of the free catechol for this specific bioactivity. Similarly, comparing catechol-type urushiol derivatives to their veratrole-type counterparts (where the hydroxyl groups are methylated to form methoxy (B1213986) groups) revealed that the catechol structure is essential for radical-scavenging activity and the inhibition of lipid peroxidation. researchgate.net

Side-Chain Length: The length of the C-3 alkyl side chain is a key factor in modulating the biological properties of urushiol derivatives, including their allergenic and antimicrobial activities. In a comparative study of synthesized urushiol derivatives, this compound (with a C15 side chain) and 3-decylcatechol (C10) were found to induce serious allergic reactions in rats. researchgate.netdrugs.com In contrast, derivatives with shorter (C5, 3-pentylcatechol) or longer (C20, 3-eicosylcatechol) alkyl chains did not cause contact dermatitis. drugs.com This demonstrates a specific range of side-chain length is optimal for inducing an allergic response. Furthermore, the length of the alkyl chain also affects antimicrobial properties. While derivatives with longer chains (C10 and C15) showed high antimicrobial activity in liquid cultures, their efficacy was reduced in solid agar (B569324) diffusion assays, suggesting the chain length influences diffusion and interaction with microbial membranes. researchgate.net

| Structural Feature | Modification | Impact on Bioactivity | Source(s) |

| Aromatic Ring | Acetylation of catechol hydroxyls | Abolishes lipoxygenase inhibition | researchgate.net, researchgate.net, nih.gov |

| Side Chain | C15 (Pentadecyl) | Induces strong allergic contact dermatitis | researchgate.net, drugs.com |

| Side Chain | C5 (Pentyl) or C20 (Eicosyl) | Does not induce contact dermatitis | drugs.com |

Table 2: Summary of Structure-Activity Relationship (SAR) findings for this compound and related derivatives.

Immunological Response Studies in Animal Models (Non-Clinical)

This compound is well-known as a potent contact allergen, and its immunological effects have been investigated in non-clinical animal models, primarily focusing on contact hypersensitivity and the induction of immune tolerance.

A significant study in guinea pigs demonstrated that it was possible to prevent the development of contact sensitivity to poison ivy urushiol. nih.gov This was achieved by intravenously injecting the animals with 3-n-pentadecylcatechol that had been chemically coupled to their own (autologous) blood cells. nih.gov This pretreatment led to a state of profound and long-lasting immune tolerance to the allergen. nih.gov Approximately 80% of the treated animals showed complete or partial tolerance, and this unresponsiveness was specific to the urushiol compounds. nih.gov This study also noted that the allergenic strength of related pentadecylcatechols decreased as the saturation of the alkyl side chain increased. nih.gov

Other studies using rat models have corroborated the allergenic nature of this compound. researchgate.net When applied to the ears of rats, this compound induced contact hypersensitivity, characterized by erythema and swelling. researchgate.net In contrast, derivatives with different side-chain lengths, such as 3-pentylcatechol (C5) and 3-eicosylcatechol (C20), did not elicit an allergic reaction, reinforcing the role of the C15 alkyl chain in mediating this specific immunological response. drugs.com Analysis of blood from rats treated with allergenic this compound showed significant increases in contact hypersensitivity-related biomarkers, including neutrophils, eosinophils, immunoglobulin E (IgE), and histamine. researchgate.net

Investigation of Humoral Immune Responses to this compound Conjugates in Murine Models

The humoral immune response to this compound (PDC), a synthetic analog of the allergen urushiol found in poison ivy and poison oak, has been investigated in murine models to understand the mechanisms of sensitization and to explore potential therapeutic interventions. ebi.ac.uk Studies have shown that to elicit a humoral immune response, PDC needs to be conjugated to a carrier molecule. ebi.ac.uk For instance, conjugating PDC to N-acetylcysteine renders it water-soluble and capable of inducing a humoral immune response in BALB/c mice. ebi.ac.uk This response is characterized by the production of antibodies that can react with both PDC and urushiol. ebi.ac.uk

The generation of monoclonal antibodies (mAbs) against these haptens has been a key tool in these investigations. ebi.ac.uk By fusing B lymphocytes from immunized mice with myeloma cells, researchers have created hybridomas that secrete mAbs specific to urushiol and PDC. ebi.ac.uk One such monoclonal antibody, ALG 991 (an IgM isotype), has been shown to react with the catechol portion of urushiol, which is the critical part of the allergen for inducing contact dermatitis. ebi.ac.uk

These studies highlight the ability to generate a specific antibody-mediated response against this compound when presented to the immune system in an immunogenic form. The specificity of the antibodies for the catechol moiety underscores the potential for developing targeted immunotherapies. ebi.ac.uk

T-Cell Mediated Responses and Tolerance Induction in Animal Systems

The immune response to this compound is primarily a T-cell mediated phenomenon, specifically a type of delayed-type hypersensitivity. ebi.ac.ukscirp.org The induction of both sensitization and tolerance is dependent on the chemical reactivity of the catechol and its ability to form covalent bonds with proteins. ebi.ac.uk

Studies in murine models have demonstrated that epicutaneous application of certain PDC analogs can suppress the subsequent induction of sensitization to the parent compound. ebi.ac.uk For example, 5,6-dimethyl-3-pentadecylcatechol was found to suppress sensitization to PDC, and lymph node cells from animals treated with this analog could transfer this suppressive effect. ebi.ac.uk This suggests the involvement of suppressor T-cells in mediating this tolerance. ebi.ac.ukscirp.org The structural features of the catechol analog are critical; for instance, analogs that cannot form o-quinones are ineffective at sensitization. ebi.ac.uk

Furthermore, the administration of PDC incorporated into liposomes via intracardiac injection in guinea pigs has been shown to significantly inhibit sensitization when performed a week before topical application of PDC. nih.gov This induced tolerance was specific to PDC, as it did not inhibit sensitization to a different chemical, dinitrochlorobenzene. nih.gov The timing of the administration is crucial, as the inhibitory effect was lost if the time between the liposome (B1194612) injection and the topical sensitization was extended to two or more weeks. nih.gov These findings indicate that the route and formulation of antigen presentation are key factors in determining whether the outcome is an active immune response or the induction of tolerance. nih.gov

Modulation of Inflammatory Biomarkers and Gene Expression in Animal Tissues

The inflammatory response induced by this compound and related haptens involves the modulation of various inflammatory biomarkers and the altered expression of genes in affected tissues. While direct studies on this compound's effect on a wide panel of specific biomarkers are not extensively detailed in the provided context, the general mechanisms of contact hypersensitivity and inflammation provide a framework for understanding these processes.

In allergic contact dermatitis models, such as that induced by the hapten DNFB, there is a characteristic infiltration of immune cells and a corresponding change in the expression of cytokines and chemokines. elifesciences.org Single-cell transcriptomic analysis of mouse skin during an allergic contact dermatitis response revealed that cytokines like IL-4 were primarily expressed by basophils and mast cells, while IL-1b was mainly expressed by neutrophils and macrophages. elifesciences.org The expression of various pro-inflammatory and anti-inflammatory genes is altered in both immune and resident skin cells. elifesciences.org

General studies on inflammation in adipose and liver tissues have identified numerous genes whose expression correlates with the inflammatory state. For example, in adipose tissue, the expression of genes like MMP9 and RETN has been negatively correlated with the level of inflammation. frontiersin.org While not directly linked to this compound, these studies on inflammatory gene expression in tissues provide a basis for the types of molecular changes that could be investigated in response to this specific catechol. frontiersin.orgvetenskaphalsa.seconsensus.app

The table below summarizes key inflammatory biomarkers and their general roles, which are relevant to the type of inflammatory response induced by compounds like this compound.

Table 1: Key Inflammatory Biomarkers and Their General Functions

| Biomarker | General Function in Inflammation |

|---|---|

| Cytokines | |

| IL-1β | A pro-inflammatory cytokine that plays a key role in the initiation of the inflammatory response. vetenskaphalsa.sed-nb.info |

| TNF-α | A major pro-inflammatory cytokine involved in systemic inflammation and the acute phase reaction. vetenskaphalsa.sed-nb.info |

| IL-4 | A cytokine that can have both pro- and anti-inflammatory roles, often associated with allergic responses and Th2 differentiation. d-nb.info |

| IL-6 | A pro-inflammatory cytokine that also has regenerative and anti-inflammatory aspects. vetenskaphalsa.se |

| IL-8 | A chemokine that attracts neutrophils and other granulocytes to the site of inflammation. vetenskaphalsa.se |

| IFN-γ | A key cytokine in both innate and adaptive immunity, primarily associated with Th1 responses. vetenskaphalsa.sed-nb.info |

| Chemokines | |

| MCP-1 | A chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation. vetenskaphalsa.se |

| Adhesion Molecules |

This table is for illustrative purposes and is based on general knowledge of inflammatory processes. The direct modulation of these specific biomarkers by this compound requires further specific investigation.

Antimicrobial Activities and Mechanisms in Cellular or Microbial Cultures

The antimicrobial properties of polyphenolic compounds, including catechols, are well-documented and are largely attributed to their chemical structure, particularly the presence of hydroxyl groups. mdpi.com While specific studies focusing solely on the antimicrobial activity of this compound were not found in the provided search results, the general mechanisms of action for catechol-containing compounds can be inferred.

The antimicrobial activity of polyphenols is often linked to their ability to interact with and disrupt microbial cell structures and functions. mdpi.comfrontiersin.org Potential mechanisms include:

Cell Membrane Disruption: Polyphenols can interact with the microbial cell membrane, altering its permeability and leading to the leakage of essential intracellular components. mdpi.com

Enzyme Inhibition: These compounds can inhibit crucial microbial enzymes, interfering with metabolic pathways necessary for survival. mdpi.com

Interaction with Nucleic Acids: Some polyphenols can directly interact with microbial DNA and RNA, hindering replication and protein synthesis. mdpi.com

Metal Ion Chelation: The ability to chelate metal ions can deprive bacteria of essential cofactors for enzymatic reactions. mdpi.com

The long alkyl chain of this compound likely enhances its lipophilicity, which could facilitate its interaction with and penetration of the lipid-rich microbial cell membranes. The catechol moiety itself is reactive and can undergo oxidation, potentially leading to the generation of reactive oxygen species (ROS) that are damaging to microbial cells. mdpi.com

The table below outlines common mechanisms of antimicrobial action that are relevant to polyphenolic compounds like this compound.

Table 2: Potential Antimicrobial Mechanisms of Catechol-Containing Compounds

| Mechanism of Action | Description |

|---|---|

| Inhibition of Cell Wall Synthesis | Interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls. nih.govnih.gov |

| Disruption of Plasma Membrane Integrity | Alters the structure and function of the cell membrane, leading to loss of cellular contents. nih.gov |

| Inhibition of Nucleic Acid Synthesis | Prevents the replication of DNA or transcription into RNA. nih.gov |

| Inhibition of Ribosomal Function | Interferes with protein synthesis by targeting ribosomes. nih.gov |

| Inhibition of Metabolic Pathways | Blocks essential metabolic processes, such as folate synthesis. nih.gov |

This table presents general antimicrobial mechanisms and their potential relevance to this compound based on the properties of related polyphenolic compounds.

Potential Research Applications and Future Directions

Development of Chemical Probes and Research Tools

The ability to synthesize analogues of 3-pentadecylcatechol is crucial for creating chemical probes that can be used to investigate its mechanisms of action and biological interactions.

To understand how this compound interacts with biological systems, researchers synthesize modified versions, or analogues, of the molecule. These synthetic analogues can serve as probes to track the molecule's behavior. For instance, isotopically labeled versions have been proposed for use in medicinal chemistry research. One key application is the use of labeled analogues to identify and study components of human cell membranes, such as those on lymphocytes.

The synthesis process often begins with a foundational molecule like veratrole (1,2-dimethoxybenzene), which is reacted with 1-bromopentadecane (B48590) to form 3-n-pentadecyl veratrole. Subsequent cleavage of the methyl ether groups yields the desired this compound. From this base molecule, various analogues can be created. A common modification is acetylation, where this compound is reacted with acetic anhydride (B1165640) to produce this compound diacetate. This process alters the properties of the catechol group. Another approach involves the hydrogenation of related unsaturated catechols to yield the fully saturated this compound, which can then be used in further studies or modifications. These synthetic strategies provide researchers with a toolkit of molecular probes to investigate the specific roles of different parts of the 3-PDC molecule.

Advanced Computational Chemistry and Molecular Modeling